molecular formula C24H26BrF3N6OS B10961519 1-[4-(3-bromobenzyl)piperazin-1-yl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone

1-[4-(3-bromobenzyl)piperazin-1-yl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone

Cat. No.: B10961519
M. Wt: 583.5 g/mol
InChI Key: HNRSTWJYGLAXQH-UHFFFAOYSA-N
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Description

1-[4-(3-bromobenzyl)piperazin-1-yl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone is a complex organic compound that features a piperazine ring, a pyrazole ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-bromobenzyl)piperazin-1-yl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The synthesis begins with the preparation of the piperazine intermediate. This can be achieved by reacting 3-bromobenzyl chloride with piperazine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

  • Synthesis of the Pyrazole Intermediate: : The pyrazole ring is synthesized by reacting 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid with appropriate reagents to form the desired pyrazole intermediate.

  • Formation of the Pyrimidine Intermediate: : The pyrimidine ring is synthesized by reacting 4-chloro-6-(trifluoromethyl)pyrimidine with thiourea to form the pyrimidine intermediate.

  • Coupling Reactions: : The final step involves coupling the piperazine, pyrazole, and pyrimidine intermediates. This can be achieved through a series of nucleophilic substitution reactions, typically in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-bromobenzyl)piperazin-1-yl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-[4-(3-bromobenzyl)piperazin-1-yl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Biological Research: The compound is used to study the interactions between small molecules and biological targets, such as enzymes and receptors.

    Pharmacology: It is investigated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[4-(3-bromobenzyl)piperazin-1-yl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(4-bromobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one: This compound has a similar piperazine and benzyl structure but differs in the presence of a chlorophenyl group.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound features a pyrazole ring and a bromophenyl group but differs in the presence of a benzenesulfonamide group.

Uniqueness

1-[4-(3-bromobenzyl)piperazin-1-yl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone is unique due to its combination of piperazine, pyrazole, and pyrimidine rings, as well as the presence of a trifluoromethyl group. This unique structure may confer specific biological activities and pharmacological properties that are not observed in similar compounds.

Properties

Molecular Formula

C24H26BrF3N6OS

Molecular Weight

583.5 g/mol

IUPAC Name

1-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-2-[4-(1-ethyl-3-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone

InChI

InChI=1S/C24H26BrF3N6OS/c1-3-34-14-19(16(2)31-34)20-12-21(24(26,27)28)30-23(29-20)36-15-22(35)33-9-7-32(8-10-33)13-17-5-4-6-18(25)11-17/h4-6,11-12,14H,3,7-10,13,15H2,1-2H3

InChI Key

HNRSTWJYGLAXQH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)SCC(=O)N3CCN(CC3)CC4=CC(=CC=C4)Br)C(F)(F)F

Origin of Product

United States

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